molecular formula C8H12Cl3FN2 B13048660 (1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl

(1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13048660
M. Wt: 261.5 g/mol
InChI Key: IRUIKGHUYQYIOP-KLXURFKVSA-N
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Description

(1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound with significant interest in various scientific fields due to its unique structural properties This compound contains a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-chloro-6-fluoroaniline.

    Formation of Intermediate: The aniline undergoes a reaction with ethyl chloroformate to form the corresponding carbamate intermediate.

    Reduction: The carbamate intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired (1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine.

    Salt Formation: Finally, the diamine is treated with hydrochloric acid to form the dihydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol
  • ®-1-(2-Chloro-6-fluorophenyl)ethanamine
  • 1-(2-chloro-6-fluorophenyl)ethan-1-ol

Uniqueness

(1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl is unique due to its specific substitution pattern and chiral center. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and other fields.

Properties

Molecular Formula

C8H12Cl3FN2

Molecular Weight

261.5 g/mol

IUPAC Name

(1R)-1-(2-chloro-6-fluorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H10ClFN2.2ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;;/h1-3,7H,4,11-12H2;2*1H/t7-;;/m0../s1

InChI Key

IRUIKGHUYQYIOP-KLXURFKVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)[C@H](CN)N)F.Cl.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CN)N)F.Cl.Cl

Origin of Product

United States

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